(5-{[(Tert-butoxy)carbonyl]amino}-2-methoxyphenyl)boronic acid
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Overview
Description
(5-{[(Tert-butoxy)carbonyl]amino}-2-methoxyphenyl)boronic acid is a boronic acid derivative with the molecular formula C12H18BNO5. It is commonly used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic compounds .
Scientific Research Applications
(5-{[(Tert-butoxy)carbonyl]amino}-2-methoxyphenyl)boronic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki–Miyaura coupling.
Biology: It is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with boronic acid moieties.
Industry: It is used in the production of advanced materials, including polymers and electronic materials.
Mechanism of Action
Target of Action
The primary target of (5-{[(Tert-butoxy)carbonyl]amino}-2-methoxyphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound affects the SM cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This allows for the creation of complex organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-{[(Tert-butoxy)carbonyl]amino}-2-methoxyphenyl)boronic acid typically involves the reaction of 5-amino-2-methoxyphenylboronic acid with tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions. The reaction proceeds as follows:
- Dissolve 5-amino-2-methoxyphenylboronic acid in an appropriate solvent such as dichloromethane.
- Add a base like triethylamine to the solution.
- Slowly add tert-butoxycarbonyl chloride to the mixture while maintaining a low temperature.
- Stir the reaction mixture at room temperature until completion.
- Purify the product using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(5-{[(Tert-butoxy)carbonyl]amino}-2-methoxyphenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and boronic acids using a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a proton source.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Protodeboronation: Common reagents include acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide) under aqueous conditions.
Major Products Formed
Suzuki–Miyaura Coupling: The major products are biaryl compounds, which are essential intermediates in pharmaceuticals, agrochemicals, and materials science.
Protodeboronation: The major product is the corresponding aryl or vinyl compound without the boronic acid group.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
(4-Methoxyphenyl)boronic Acid: Another boronic acid derivative with a methoxy group at the para position.
(4-(Tert-butoxycarbonyl)amino)phenylboronic Acid: A similar compound with a tert-butoxycarbonyl-protected amino group at the para position.
Uniqueness
(5-{[(Tert-butoxy)carbonyl]amino}-2-methoxyphenyl)boronic acid is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. The presence of both the tert-butoxycarbonyl-protected amino group and the methoxy group allows for versatile applications in organic synthesis and material science .
Properties
IUPAC Name |
[2-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO5/c1-12(2,3)19-11(15)14-8-5-6-10(18-4)9(7-8)13(16)17/h5-7,16-17H,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPGDUGPIPUKKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)NC(=O)OC(C)(C)C)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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